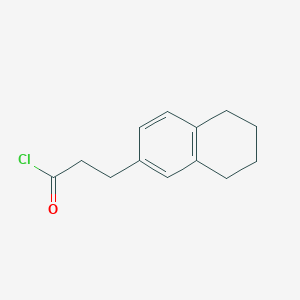
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride is an organic compound with the molecular formula C13H15ClO and a molecular weight of 222.71 g/mol . This compound is characterized by the presence of a propanoyl chloride group attached to a tetrahydronaphthalenyl moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylpropanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C13H16O+SOCl2→C13H15ClO+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include thionyl chloride for chlorination, nucleophiles for substitution, and reducing agents for reduction. Major products formed from these reactions include amides, esters, thioesters, and alcohols.
Scientific Research Applications
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride involves its reactivity as an acylating agent. The propanoyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with molecular targets and pathways, depending on their structure and functional groups .
Comparison with Similar Compounds
Similar compounds to 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoyl chloride include:
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid: Formed by hydrolysis of the chloride compound.
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanol: The alcohol precursor used in the synthesis of the chloride compound.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: A related compound used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its reactivity and versatility as an intermediate in organic synthesis, enabling the preparation of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C13H15ClO |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoyl chloride |
InChI |
InChI=1S/C13H15ClO/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h5,7,9H,1-4,6,8H2 |
InChI Key |
MVVWQVBNERQESP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


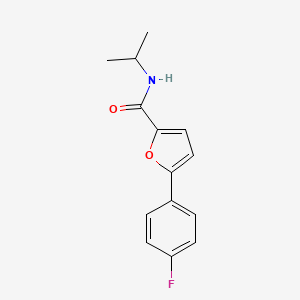
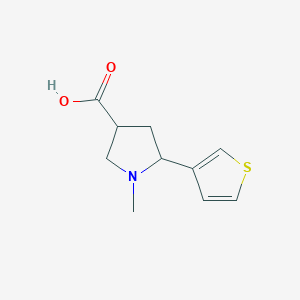
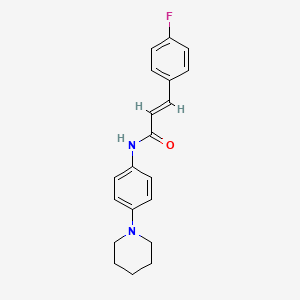
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14868900.png)
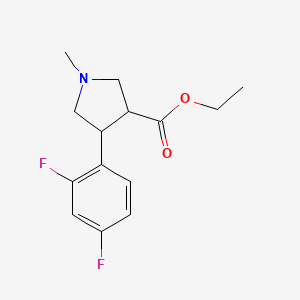

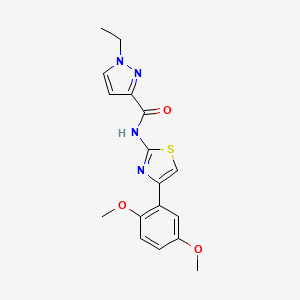
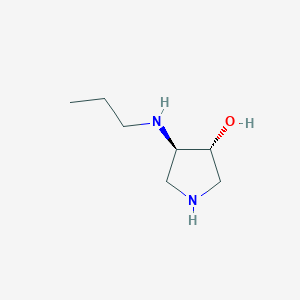
![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
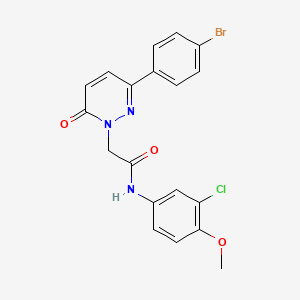
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
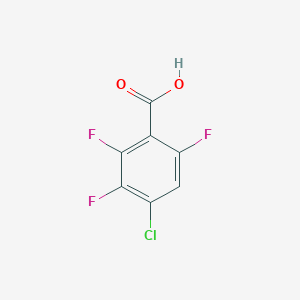
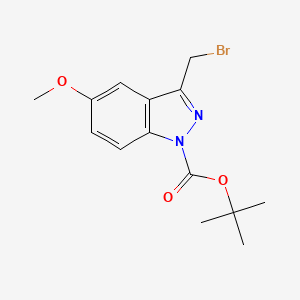
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
